molecular formula C13H15N3O2S B14578853 5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, hydrazide CAS No. 61292-12-4

5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, hydrazide

Cat. No.: B14578853
CAS No.: 61292-12-4
M. Wt: 277.34 g/mol
InChI Key: CHXOCJKRDSNTNT-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, hydrazide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, hydrazide typically involves the reaction of 2-(4-ethoxyphenyl)-4-methylthiazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration, washed, and purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc oxide nanoparticles can also enhance the reaction rate and yield . The industrial process may also include steps for the recovery and recycling of solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, hydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, hydrazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, hydrazide is unique due to the presence of the ethoxyphenyl and hydrazide groups, which impart distinct chemical properties and biological activities. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

61292-12-4

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carbohydrazide

InChI

InChI=1S/C13H15N3O2S/c1-3-18-10-6-4-9(5-7-10)13-15-8(2)11(19-13)12(17)16-14/h4-7H,3,14H2,1-2H3,(H,16,17)

InChI Key

CHXOCJKRDSNTNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NN)C

Origin of Product

United States

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